molecular formula C16H25N B14615786 2-(4-Cyclohexylbutyl)-6-methylpyridine CAS No. 60439-21-6

2-(4-Cyclohexylbutyl)-6-methylpyridine

Cat. No.: B14615786
CAS No.: 60439-21-6
M. Wt: 231.38 g/mol
InChI Key: WNHAEWKJYPAKMC-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbutyl)-6-methylpyridine is a pyridine derivative characterized by a methyl group at the 6-position and a 4-cyclohexylbutyl substituent at the 2-position of the pyridine ring. Such features are critical in applications ranging from medicinal chemistry to catalysis, where substituent effects dictate molecular behavior.

Properties

CAS No.

60439-21-6

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-(4-cyclohexylbutyl)-6-methylpyridine

InChI

InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3

InChI Key

WNHAEWKJYPAKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:

    Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.

    Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.

    Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of 2-(4-Cyclohexylbutyl)-6-methylpyridine may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving cell signaling and receptor interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(4-cyclohexylbutyl)-6-methylpyridine and analogous compounds:

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Key Features/Applications References
2-(4-Cyclohexylbutyl)-6-methylpyridine 4-Cyclohexylbutyl ~273.4* Bulky aliphatic substituent; potential for hydrophobic interactions, industrial synthesis
2-(3-Methoxyphenylethynyl)-6-methylpyridine 3-Methoxyphenylethynyl 223.27 Planar structure with π-stacking; mGluR5 antagonist
2-(2’-Benzimidazolyl)-6-methylpyridine 2’-Benzimidazolyl ~255.3* Ligand in vanadium complexes; catalytic applications
2-(Bromomethyl)-6-methylpyridine Bromomethyl 200.06 Synthetic intermediate; market growth in pharmaceuticals and agrochemicals
2-(4-Cyanobenzoyl)-6-methylpyridine 4-Cyanobenzoyl 222.25 High purity (97%); lab reagent for organic synthesis

*Estimated based on molecular formula.

Key Findings

Steric and Electronic Effects: The 4-cyclohexylbutyl group in the target compound introduces pronounced steric bulk compared to smaller substituents like bromomethyl (in ) or methoxyphenylethynyl (in ). This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments . In contrast, the 3-methoxyphenylethynyl group in promotes planarity and π-stacking interactions, critical for its role as an mGluR5 antagonist .

Biological Activity: Substitutions on the pyridine ring significantly influence pharmacological properties. For example, replacing the 6-methylpyridine moiety with a 6-(dimethylamino)pyridin-2-yl group (as in ) alters hydrogen-bond acceptor capacity, affecting binding affinity in TGF-β inhibitors . The 4-cyclohexylbutyl group’s lipophilicity could enhance membrane permeability but may limit aqueous solubility.

Synthetic Applications :

  • 2-(Bromomethyl)-6-methylpyridine () is a key intermediate in alkylation and cross-coupling reactions, with industrial demand driven by agrochemical and pharmaceutical production . The 4-cyclohexylbutyl variant may require specialized coupling strategies (e.g., alkylation under anhydrous conditions) due to steric constraints.

Coordination Chemistry: Ligands like 2-(2’-benzimidazolyl)-6-methylpyridine () form stable complexes with vanadium, enabling catalytic applications in polymerization . The 4-cyclohexylbutyl group’s steric bulk could hinder metal coordination compared to smaller N-donor ligands.

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